

What are the physical and chemical properties of Granaticin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Granaticin

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Granaticin: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical, chemical, and biological properties of **Granaticin**. This guide consolidates key data, outlines experimental methodologies, and visualizes complex molecular pathways to support ongoing research and development efforts.

Granaticin is a member of the benzoisochromanequinone class of antibiotics, produced by various species of *Streptomyces*, including *Streptomyces olivaceus*, *Streptomyces violaceoruber*, and *Streptomyces vietnamensis*.^[1] It is recognized for its distinctive deep red, garnet-like crystalline appearance and its indicator-like property of turning red in acidic solutions and blue in alkaline environments.^[1]

Physical and Chemical Properties

Granaticin and its derivatives are characterized by a core polyketide structure. The fundamental physical and chemical properties of **Granaticin** are summarized below, providing a foundational dataset for experimental design and analysis.

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₂₀ O ₁₀	[2] [3] [4] [5]
Molecular Weight	444.39 g/mol	[2] [3] [4] [5]
Appearance	Deep red, garnet-like crystals	[1]
Melting Point	211-213 °C (decomposes)	[1]
Solubility	Soluble in DMSO, ethanol, methanol, DMF	[4] [6]
UV-Vis λ _{max} (in ethanol)	223, 286, 532, 576 nm	[1]

A closely related and often co-produced compound is **Granaticin B**, a glycoside derivative of **Granaticin**.

Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₃₀ O ₁₂	[7]
Molecular Weight	558.5 g/mol	[7]
Appearance	Red crystalline solid	[1]
Melting Point	117-119 °C	[1]
UV-Vis λ _{max} (in methanol)	223, 285, 527, 566 nm	[1]

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of **Granaticin**, compiled from various research findings.

Fermentation and Isolation

Granaticin is typically produced via submerged fermentation of a suitable *Streptomyces* strain.

2.1.1. Culture Conditions:

- Strain: *Streptomyces vietnamensis* GIMV4.0001 or other high-yielding strains.
- Medium: A nutrient-rich medium such as YEME (Yeast Extract-Malt Extract) medium is commonly used for mycelial growth and **granaticin** production.[8]
- Incubation: Cultures are typically incubated at 28°C with shaking for optimal aeration and growth.[8]

2.1.2. Extraction:

- At the end of the fermentation period (e.g., 6 days), adsorb the metabolites from the culture broth by adding Amberlite® XAD16 resin (5% w/v) and incubating for an additional 3 hours with rotation.[8]
- Harvest, clean, and air-dry the resin.
- Elute the adsorbed compounds from the resin using methanol.[8]
- Concentrate the organic extract in vacuo to obtain the crude extract.[8]

Purification

A highly effective method for the separation of **Granaticin** and its derivatives is High-Speed Countercurrent Chromatography (HSCCC).

- Instrumentation: A standard HSCCC instrument.
- Solvent System: A two-phase solvent system is employed. A commonly used system consists of n-hexane:ethyl acetate:methanol:water in a volume ratio of 2:5:3:4.
- Procedure:
 - Prepare and equilibrate the HSCCC column with the two-phase solvent system.
 - Dissolve the crude extract in a suitable solvent and inject it into the column.
 - Perform the separation and collect fractions.

- Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Combine the fractions containing pure **Granaticin** and evaporate the solvent.

Analytical Characterization

The identity and purity of **Granaticin** are confirmed using a combination of spectroscopic and chromatographic techniques.

- High-Performance Liquid Chromatography (HPLC):
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of methanol and water with 0.1% formic acid is a common mobile phase.[8]
 - Detection: UV-Vis detection at the absorption maxima of **Granaticin** (e.g., 532 nm).
- Mass Spectrometry (MS):
 - Mass spectral analysis can be performed using various ionization techniques, including electron impact (EI), field desorption (FD), and chemical ionization (CI), to confirm the molecular weight and fragmentation pattern of **Granaticin**. [7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectroscopy are used to elucidate the detailed chemical structure of **Granaticin**.

Biological Activity and Mechanisms of Action

Granaticin exhibits a range of biological activities, including antibacterial, antitumor, and cytotoxic effects.[9] Two primary mechanisms of action have been elucidated.

Inhibition of Ribosomal RNA Maturation

Granaticin has been shown to inhibit the synthesis of functional ribosomal RNA (rRNA).[2] It specifically interferes with the maturation of the 45S preribosomal RNA, leading to an

accumulation of this precursor and a subsequent disruption of protein synthesis.[2] This inhibition of rRNA maturation is a key contributor to its cytotoxic effects against cancer cells.[2]

Organocatalytic Activity and Oxidative Stress

A more recently discovered mechanism involves the organocatalytic activity of **Granaticin**. It acts as a catalyst in the oxidation of sulfhydryl groups present in various cellular components, such as L-cysteine and glutathione.[3][4] This catalytic process generates hydrogen peroxide (H_2O_2), a reactive oxygen species (ROS), which induces significant oxidative stress within the cell, ultimately leading to bactericidal effects.[3][4]

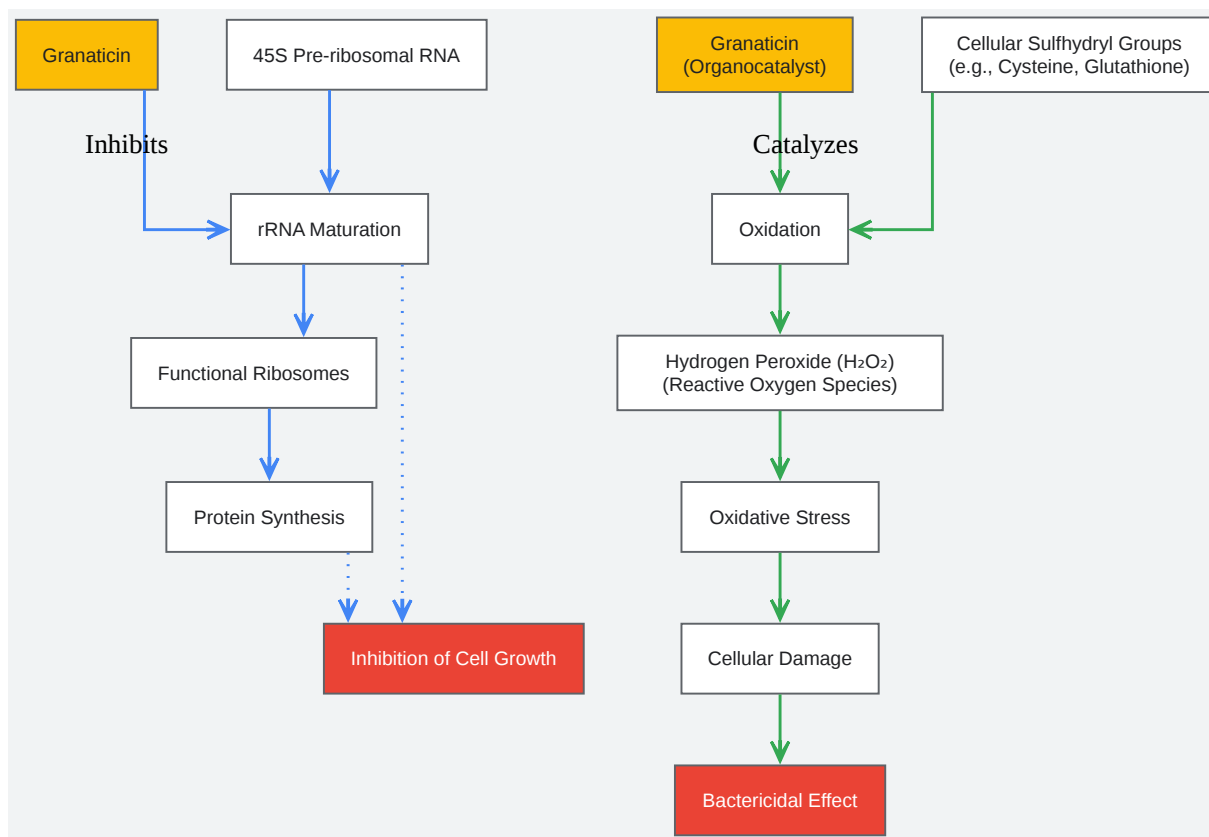
Visualizing Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of **Granaticin** and its mechanisms of action.



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Figure 1: Simplified biosynthetic pathway of **Granaticin**.



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Figure 2: Mechanisms of action of **Granaticin**.

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- To cite this document: BenchChem. [What are the physical and chemical properties of Granaticin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567667#what-are-the-physical-and-chemical-properties-of-granaticin]

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